![molecular formula C15H14ClN3O4S B2912959 4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 697240-29-2](/img/structure/B2912959.png)
4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide
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Scientific Research Applications
Carbonic Anhydrase Inhibition
4-Chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide exhibits strong inhibition of human carbonic anhydrases, making it a potential candidate for therapeutic applications. This compound enables the construction of [1,4]oxazepine ring, acting as an enzyme prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).
Anticancer Activity
Studies indicate that derivatives of 4-Chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide have significant anticancer activity. They have been shown to induce apoptosis and autophagy pathways, effectively inhibiting tumor-associated carbonic anhydrase isoenzymes (Gul et al., 2018).
DNA Binding and Cleavage
Mixed-ligand copper(II)-sulfonamide complexes containing derivatives of this compound have shown promising DNA binding and cleavage capabilities. The N-sulfonamide derivative plays an important role in governing the type of interaction with DNA, showing potential for genotoxicity and antiproliferative activity in cellular models (González-Álvarez et al., 2013).
Photooxidation Studies
The photooxidation of similar benzenesulfonamide derivatives, such as N-(4-chlorophenyl)-benzenesulfonamide, has been studied, showing the formation of nitroso- and nitro-products upon irradiation. This indicates potential applications in photolytic environmental remediation processes (Miller & Crosby, 1983).
Synthesis of N-Substituted Derivatives
The compound's structure has been utilized in synthesizing various N-substituted derivatives. These derivatives exhibit diverse biological activities, highlighting the compound's versatility in synthetic chemistry (Catsoulacos, 1971).
Computational Studies
Structural and electronic properties of related sulfonamide molecules have been characterized using computational methods. This provides insights into the molecular interactions and potential reactivity of such compounds in various biological and chemical systems (Murthy et al., 2018).
properties
IUPAC Name |
4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-22-12-7-14(13(23-2)6-10(12)16)24(20,21)19-11-5-3-4-9-8-17-18-15(9)11/h3-8,19H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTUFHXYMBEWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC3=C2NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide |
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